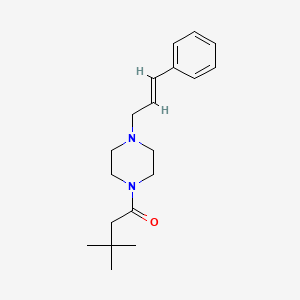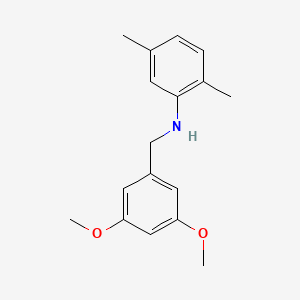
1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as DPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazines, which are widely used in medicinal chemistry for the development of drugs targeting various diseases.
作用機序
The mechanism of action of 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cell growth, inflammation, and oxidative stress. 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival. It has also been found to modulate the activity of various enzymes involved in the generation of reactive oxygen species, thereby reducing oxidative stress.
Biochemical and Physiological Effects:
1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. In addition, 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to reduce the levels of reactive oxygen species, thereby protecting cells from oxidative damage.
実験室実験の利点と制限
1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it suitable for large-scale studies. It has also been found to be stable under various conditions, making it suitable for long-term storage. However, 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has some limitations for lab experiments. It has low solubility in water, which may limit its bioavailability and effectiveness in vivo. In addition, 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has not been extensively studied for its toxicity and safety profile, which may limit its clinical applications.
将来の方向性
There are several future directions for research on 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of focus is the development of more potent and selective analogs of 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine for the treatment of various diseases. Another area of focus is the elucidation of the mechanism of action of 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine, which may lead to the identification of new targets for drug development. Finally, the safety and toxicity profile of 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine needs to be further investigated to determine its suitability for clinical use.
Conclusion:
In conclusion, 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound with significant potential for therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. The synthesis of 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been optimized to achieve high yields and purity, making it suitable for further research and development. However, further research is needed to fully understand the mechanism of action of 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine and its safety and toxicity profile.
合成法
The synthesis of 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the reaction between 1-(3,3-dimethylbutanoyl)piperazine and cinnamaldehyde in the presence of a catalyst. The reaction proceeds through a Michael addition mechanism, leading to the formation of the final product, 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. The synthesis of 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been optimized to achieve high yields and purity, making it suitable for further research and development.
科学的研究の応用
1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to reduce inflammation in animal models of arthritis and other inflammatory diseases.
特性
IUPAC Name |
3,3-dimethyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-19(2,3)16-18(22)21-14-12-20(13-15-21)11-7-10-17-8-5-4-6-9-17/h4-10H,11-16H2,1-3H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQXQYANEJNAQL-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{5-[3-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B5036315.png)
![N-{1-[(2,5-dichlorophenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5036322.png)
![3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5036331.png)

![N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5036354.png)
![2-[1-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5036361.png)
![N-(4-chlorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5036367.png)
![1-methyl-4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B5036373.png)

![5-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5036395.png)
![2-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5036397.png)
![N-[2-(acetylamino)ethyl]-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5036405.png)
![(2-{3-[3-(5-ethyl-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine](/img/structure/B5036410.png)